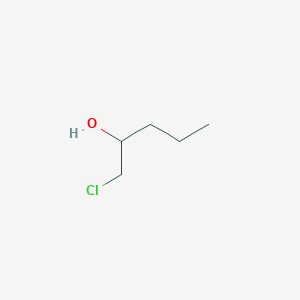
(2S)-1-(1,3-Benzodioxol-4-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(1,3-Benzodioxol-4-yl)propan-2-amine, commonly known as MDMA or ecstasy, is a synthetic drug that is often used recreationally for its euphoric and empathogenic effects. However, MDMA also has potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD).
Mecanismo De Acción
MDMA works primarily by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of empathy, euphoria, and sociability. MDMA also has effects on the hypothalamus and pituitary gland, leading to increased levels of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
MDMA has a number of physiological effects, including increased heart rate and blood pressure, as well as increased body temperature. These effects can be dangerous in certain situations, particularly when MDMA is used in combination with other drugs or in high doses. However, MDMA has also been shown to have positive effects on mood, social behavior, and emotional processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA is a useful tool for studying the effects of neurotransmitters and hormones on behavior and physiology. However, its effects can be difficult to measure and control, particularly in human subjects. Additionally, the complex synthesis process and legal restrictions on MDMA make it difficult to use in large-scale studies.
Direcciones Futuras
There are a number of potential future directions for MDMA research. One area of focus is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the development of new therapeutic applications for MDMA, particularly in the treatment of other mental health conditions. Finally, there is ongoing research into the long-term effects of MDMA use, particularly in heavy users or those who use the drug in combination with other substances.
Métodos De Síntesis
MDMA is synthesized from safrole, a natural extract from the sassafras tree, through a multi-step process that involves several chemical reactions. The synthesis process is complex and requires specialized knowledge and equipment, making it difficult to produce MDMA in large quantities.
Aplicaciones Científicas De Investigación
MDMA has been studied for its potential therapeutic applications, particularly in the treatment of (2S)-1-(1,3-Benzodioxol-4-yl)propan-2-amine. Clinical trials have shown promising results, with MDMA-assisted psychotherapy leading to significant reductions in (2S)-1-(1,3-Benzodioxol-4-yl)propan-2-amine symptoms. MDMA has also been studied for its potential use in the treatment of other mental health conditions, such as anxiety and depression.
Propiedades
IUPAC Name |
(2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVOZRNDZPGLF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C2C(=CC=C1)OCO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2884934.png)


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethyl-6-methylphenyl)urea](/img/structure/B2884939.png)




![Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate](/img/structure/B2884945.png)
![{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2884946.png)